molecular formula C9H8ClNO2 B1429805 1-(2-Chloropyridin-4-YL)cyclopropanecarboxylic acid CAS No. 1060811-78-0

1-(2-Chloropyridin-4-YL)cyclopropanecarboxylic acid

Cat. No. B1429805
CAS RN: 1060811-78-0
M. Wt: 197.62 g/mol
InChI Key: IHNOGJMTHCZPOU-UHFFFAOYSA-N
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Description

“1-(2-Chloropyridin-4-YL)cyclopropanecarboxylic acid” is a chemical compound with the CAS Number: 1060811-78-0 . It has a molecular weight of 197.62 . The IUPAC name for this compound is 1-(2-chloro-4-pyridinyl)cyclopropanecarboxylic acid . The InChI code for this compound is 1S/C9H8ClNO2/c10-7-5-6 (1-4-11-7)9 (2-3-9)8 (12)13/h1,4-5H,2-3H2, (H,12,13) .


Molecular Structure Analysis

The molecular structure of “1-(2-Chloropyridin-4-YL)cyclopropanecarboxylic acid” can be represented by the formula C9H8ClNO2 . This compound contains a cyclopropane ring attached to a carboxylic acid group and a 2-chloropyridin-4-yl group .


Physical And Chemical Properties Analysis

“1-(2-Chloropyridin-4-YL)cyclopropanecarboxylic acid” is a solid substance . It has a melting point of 160-162°C .

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Herbicidal/Fungicidal Activities : A study by Tian et al. (2009) explored the synthesis of N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas, using cyclopropanecarboxylic acid as a leading compound for its biological activity. They found that some derivatives exhibited excellent herbicidal and fungicidal activities (Tian et al., 2009).

Chemical Synthesis and Structural Analysis

  • Synthesis of Derivatives and Apoptosis Induction : Zhang et al. (2005) identified a novel apoptosis inducer through high-throughput screening, highlighting the importance of the pyridyl group and substituted five-member ring for activity. This indicates the potential application of such compounds in cancer research (Zhang et al., 2005).

  • Preparation of Optically Active Derivatives : Research by Pirrung et al. (1989) involved the preparation of optically active 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid, an analogue of a precursor to the plant growth hormone ethylene, indicating its potential in agricultural and biological studies (Pirrung et al., 1989).

  • Synthesis of α-Cyclopropyl-β-Homoprolines : A study by Cordero et al. (2009) demonstrated the synthesis of 1-(2-pyrrolidinyl)cyclopropanecarboxylic acids, highlighting the stereocontrolled formation of these compounds and their potential in peptide research (Cordero et al., 2009).

Pharmacological Applications

  • Novel Antidepressants : Bonnaud et al. (1987) synthesized and evaluated a series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives as potential antidepressants, indicating the relevance of this chemical structure in the development of new therapeutic agents (Bonnaud et al., 1987).

  • Synthesis and Biological Assessment of Derivatives : A study by Li et al. (2015) on the synthesis of a novel compound highlighted its potential fungicidal and antiviral activities against tobacco mosaic virus, underscoring the significance of such compounds in addressing plant diseases and viral infections (Li et al., 2015).

Safety and Hazards

The safety information for “1-(2-Chloropyridin-4-YL)cyclopropanecarboxylic acid” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

1-(2-chloropyridin-4-yl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c10-7-5-6(1-4-11-7)9(2-3-9)8(12)13/h1,4-5H,2-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNOGJMTHCZPOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=NC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857296
Record name 1-(2-Chloropyridin-4-yl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1060811-78-0
Record name 1-(2-Chloropyridin-4-yl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-chloropyridin-4-yl)cyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Chloropyridin-4-YL)cyclopropanecarboxylic acid
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1-(2-Chloropyridin-4-YL)cyclopropanecarboxylic acid
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1-(2-Chloropyridin-4-YL)cyclopropanecarboxylic acid
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1-(2-Chloropyridin-4-YL)cyclopropanecarboxylic acid
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1-(2-Chloropyridin-4-YL)cyclopropanecarboxylic acid

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